

Broflanilide as a Group 30 insecticide

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An In-depth Technical Guide to Broflanilide: A Novel Group 30 Insecticide

Executive Summary

Broflanilide is a pioneering insecticide belonging to the meta-diamide chemical class, representing a significant advancement in pest control technology.[1] Discovered by Mitsui Chemicals Agro, Inc., and co-developed with BASF, it has been classified by the Insecticide Resistance Action Committee (IRAC) into its own novel mode of action category, Group 30.[2] [3] Broflanilide functions as a pro-insecticide that, upon metabolic activation within the target pest, acts as a potent allosteric modulator of the γ-aminobutyric acid (GABA)-gated chloride channel.[4][5][6] Its unique binding site and mechanism of action confer excellent efficacy against a broad spectrum of chewing pests, including those that have developed resistance to other insecticide classes.[1][7] This document provides a comprehensive technical overview of broflanilide, detailing its chemical properties, mechanism of action, quantitative efficacy, resistance management potential, and key experimental methodologies for its evaluation, intended for a scientific audience.

Chemical and Physical Properties

Broflanilide is a complex organohalogen compound. Its fundamental chemical and physical characteristics are summarized below.



Property	Value	Reference(s)
IUPAC Name	3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide	[2][8]
CAS Number	1207727-04-5	[2][6]
Molecular Formula	C25H14BrF11N2O2	[8]
Molar Mass	663.285 g⋅mol ⁻¹	[2][6]
Physical State	White, odorless crystalline powder	[9][10]
Solubility	Low aqueous solubility; slightly soluble in chloroform, DMSO, and methanol.	[6][9]

Mechanism of Action: IRAC Group 30

The insecticidal activity of **broflanilide** is distinguished by a novel mechanism of action, which led IRAC to create the new Group 30 classification, defined as GABA-gated chloride channel allosteric modulators.[2][5][10]

Pro-insecticide Activation

Broflanilide itself is a pro-insecticide. Within the insect's body, it undergoes metabolic N-demethylation to its active form, desmethyl-**broflanilide**.[1][4][9][11] This activation step is crucial for its insecticidal properties.

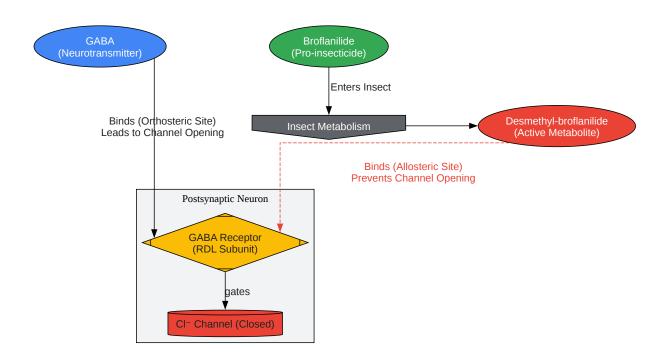
Allosteric Modulation of the GABA Receptor

The primary target of desmethyl-**broflanilide** is the insect's ionotropic GABA receptor, a ligand-gated chloride ion channel critical for inhibitory neurotransmission.[1][6] Unlike GABA, which binds to the orthosteric site to open the channel, desmethyl-**broflanilide** binds to a distinct allosteric site within the receptor complex.[5][11] This binding noncompetitively antagonizes the action of GABA, preventing the influx of chloride ions.[4][6] The failure of this inhibitory signal



results in hyperexcitation of the central nervous system, leading to convulsions, paralysis, and ultimately, the death of the insect.[12][13]

The binding site for desmethyl-**broflanilide** is unique and differs from that of other GABA receptor antagonists such as phenylpyrazoles (e.g., fipronil, IRAC Group 2B) and cyclodienes (IRAC Group 2A).[1][4][7] This distinction is fundamental to **broflanilide**'s effectiveness against pests resistant to these older chemistries.[1][4] Studies suggest the binding site is located near the G336 residue in the third transmembrane domain (M3) of the insect's "Resistant to Dieldrin" (RDL) GABA receptor subunit.[1][4]



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Caption: Mechanism of action of broflanilide.

Quantitative Efficacy Data

Broflanilide demonstrates high efficacy across a wide range of pests. Its potency is particularly notable in its activated form against the insect GABA receptor, with high selectivity over mammalian counterparts.

Table 1: In Vitro Inhibitory Activity of Desmethyl-

broflanilide

Target Receptor	Organism	IC50 (nM)	Reference(s)
RDL GABA Receptor	Spodoptera litura	1.3	[14][15]
Human GABA-A (α1β2γ2) Receptor	Human	>3,000	[15]
Mammalian GABA-A (α1β3γ2) Receptor	Mammalian	>3,000	[15]

Table 2: Efficacy of Broflanilide Seed Treatment against

Wireworms (Agriotes obscurus)

Treatment Rate (g [Al]/100 kg seed)	Resident Wireworm Reduction (%)	Reference(s)
5.0	81.1	[16]

Table 3: Residual Efficacy of Broflanilide (VECTRON™ T500) against Anopheles gambiae (Pyrethroid-Resistant)



Application Rate (mg/m²)	Surface	Duration of >80% Mortality	Reference(s)
100	Concrete	≥ 9 months	[17][18]
200	Concrete	≥ 9 months	[17][18]
50	Mud	~3 months	[18]
100	Mud	~3 months	[18]

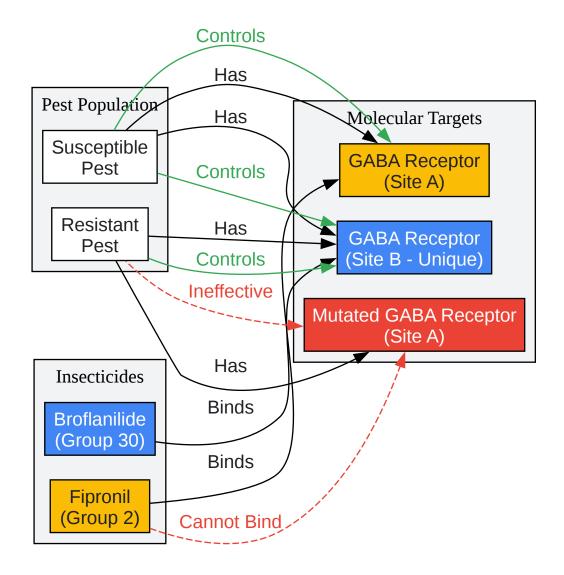
Insecticide Resistance Management

A key advantage of **broflanilide** is its novel mode of action, which makes it a powerful tool for managing insect populations that are resistant to other chemical classes.

Lack of Cross-Resistance

Due to its unique binding site on the GABA receptor, **broflanilide** does not exhibit cross-resistance with insecticides that target different sites or have different modes of action.[2][12] This has been demonstrated in multiple studies against various pest species. For instance, populations of Spodoptera litura with high levels of resistance to insecticides like chlorantraniliprole and metaflumizone showed no meaningful increase in resistance to **broflanilide**.[19] Similarly, pyrethroid-resistant strains of Anopheles malaria vectors remain fully susceptible to **broflanilide**.[20][21]





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Caption: Broflanilide's utility in overcoming target-site resistance.

Table 4: Cross-Resistance Profile of Broflanilide



Pest Species	Resistant Strain To	Resistance Ratio (RR) to Broflanilide	Conclusion	Reference(s)
Spodoptera litura	Metaflumizone (RR: 80)	3.3	No cross- resistance	[19]
Spodoptera litura	Chlorantraniliprol e (RR: 86)	3.3	No cross- resistance	[19]
Anopheles gambiae	Pyrethroids, Dieldrin	0.6 - 1.2	No cross- resistance	[20]

Key Experimental Protocols

Standardized methodologies are essential for evaluating the efficacy and resistance profile of insecticides like **broflanilide**.

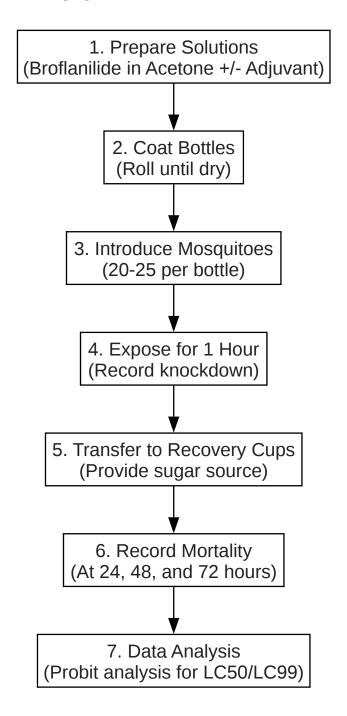
WHO Bottle Bioassay for Susceptibility Testing

This method is used to determine the lethal concentrations (LC₅₀/LC₉₉) and establish discriminating concentrations for monitoring pest susceptibility, particularly for disease vectors like mosquitoes.

- Preparation: 250 ml glass bottles are coated internally with a solution of technical grade broflanilide dissolved in acetone. An adjuvant (e.g., Mero® at 500-800 ppm) may be required to ensure bioavailability.[20][22] Control bottles are treated with acetone and adjuvant only. Bottles are left to dry completely.
- Exposure: Cohorts of 20-25 non-blood-fed female mosquitoes (2-5 days old) are introduced into each bottle.[20]
- Observation: Mosquitoes are exposed for a fixed period (typically 1 hour). Knockdown is recorded at the end of the exposure period.
- Post-Exposure: Mosquitoes are transferred to clean holding tubes with access to a sugar solution. Mortality is recorded at 24, 48, and 72-hour intervals post-exposure, as broflanilide can exhibit a delayed effect.[20][22]



 Analysis: Data from multiple concentrations are analyzed using probit analysis to calculate LC₅₀ and LC₉₉ values. The discriminating concentration is often defined as double the LC₉₉ of a known susceptible strain.[20]



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Caption: Experimental workflow for the WHO bottle bioassay.

Leaf-Dip Bioassay for Lepidopteran Larvae



This protocol is commonly used to assess the toxicity of insecticides to chewing insect larvae.

- Preparation: Working concentrations of **broflanilide** are prepared by diluting an analytical standard in water, often with a solvent like DMSO and a surfactant (e.g., 0.1% Triton X-100). [19]
- Treatment: Leaf discs (e.g., cabbage, 4.5 cm diameter) are cut and dipped into the test solution for approximately 20 seconds.[19] Control discs are dipped in a solution containing only the solvent and surfactant. The discs are allowed to air dry.
- Exposure: The treated leaf disc is placed in a petri dish, and a single larva (e.g., third-instar S. litura) is introduced.
- Observation: Mortality is assessed at specified time points (e.g., 24, 48, 72 hours).
- Analysis: Log-probit or log-logistic models are used to determine the dose-response relationship and calculate LC₅₀ values.

Cone Bioassay for Residual Efficacy

This method evaluates the residual performance of an insecticide applied to various surfaces, crucial for indoor residual spraying (IRS) programs.

- Preparation: Test surfaces (e.g., cement, mud blocks) are sprayed with a formulated version of **broflanilide** at a specific application rate (e.g., 100 mg of active ingredient per m²).[23]
- Exposure: At set intervals post-application (e.g., monthly), WHO plastic cones are fixed to the treated surface. A cohort of insects (e.g., 10 female mosquitoes) is introduced into each cone for a fixed exposure time (e.g., 30 minutes).[23]
- Post-Exposure: The mosquitoes are removed from the cones and transferred to holding cups with a sugar source.
- Observation: Mortality is recorded at 24, 48, and 72 hours post-exposure. A treatment is typically considered effective if it induces ≥80% mortality.[18]

Ecotoxicology Profile



Understanding the impact on non-target organisms is critical. Studies on **broflanilide** indicate a favorable profile in some areas, though its persistence warrants consideration.

Table 5: Ecotoxicological Data for Broflanilide

Organism	Endpoint	Value	Conclusion	Reference(s)
Zebrafish (Danio rerio)	96-hour LC₅o	>10 mg/L	Low acute toxicity to fish	[24][25]
Zebrafish (Danio rerio)	BCF (steady state)	10.0 - 69.4	Medium bioconcentration potential	[24][25]
Soil	Field DT50	26 - 182 days	Can be persistent in soil systems	[9]

While acute toxicity to zebrafish is low, **broflanilide** can bioaccumulate, and its active metabolite may affect detoxification enzymes like Cytochrome P450s and Glutathione-Stransferases (GST).[24]

Conclusion

Broflanilide represents a significant innovation in chemical pest control. As the first member of IRAC Group 30, its novel mode of action as an allosteric modulator of the insect GABA receptor provides a much-needed solution for controlling a broad spectrum of damaging pests. Crucially, its lack of cross-resistance with existing insecticide classes makes it an invaluable tool for insecticide resistance management programs. The comprehensive data on its efficacy, combined with a unique molecular target, positions **broflanilide** as a cornerstone chemistry for integrated pest management strategies for the foreseeable future.

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